Anthracene, 1,4-bis(bromomethyl)-
Description
Anthracene, 1,4-bis(bromomethyl)- (CAS: Not explicitly provided, but structurally analogous to 1,4-bis(bromomethyl)benzene and naphthalene derivatives) is a brominated anthracene derivative with bromomethyl (-CH₂Br) groups at the 1- and 4-positions of the central aromatic ring. This compound is synthesized via methods involving formaldehyde and acid mixtures to insert methylene groups, followed by bromination . Its structure combines anthracene's extended π-conjugation with the reactivity of bromomethyl substituents, making it valuable in organic synthesis, particularly for constructing fused quinones (e.g., 1,4-TCAQ) . Notably, its crystal structure and reactivity differ from smaller aromatic analogs like benzene or naphthalene derivatives due to anthracene’s larger aromatic system and steric effects .
Properties
CAS No. |
58791-48-3 |
|---|---|
Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2 |
InChI Key |
GYPMSGOWCNDLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where paraformaldehyde decomposes in acidic media to generate methylene bridges, which are subsequently brominated. In glacial acetic acid, HBr acts as both a catalyst and bromine source. Anthracene’s extended π-system directs electrophilic attack to the 1 and 4 positions, though competing reactions at the more reactive 9 and 10 positions necessitate careful temperature control (80–120°C) and stoichiometric excess of HBr.
- Anthracene (10 g, 0.056 mol) is dissolved in hot glacial acetic acid (50 mL).
- Paraformaldehyde (6.15 g, 0.20 mol) and 31% HBr/acetic acid solution (40 mL) are added.
- The mixture is heated at 120°C for 8 hours, then quenched in water (100 mL).
- The precipitate is filtered, washed, and recrystallized from toluene to yield 1,4-bis(bromomethyl)anthracene (82% yield).
Optimization Strategies
- Catalyst Addition : Introducing Lewis acids like SbCl₅ (0.15 × 10⁻² mol) enhances regioselectivity, increasing yields to 98% by stabilizing transition states favoring 1,4-substitution.
- Solvent Effects : Ethylene glycol improves solubility of intermediates, reducing side products like 9-bromoanthracene.
- Temperature Control : Maintaining temperatures below 140°C minimizes decomposition of the bromomethyl intermediate.
Multistep Synthesis Approaches
Early routes to anthracene, 1,4-bis(bromomethyl)-, involved sequential functionalization steps, though these have largely been supplanted by one-pot methods. A representative multistep procedure includes:
Di-Methylation Followed by Bromination
- Friedel-Crafts Methylation : Anthracene is methylated at the 1 and 4 positions using methyl chloride and AlCl₃.
- Radical Bromination : The methyl groups are brominated using N-bromosuccinimide (NBS) under UV light, achieving 54% overall yield.
This method suffers from low efficiency due to competing bromination at electron-rich positions and requires rigorous purification.
One-Step Improved Synthesis
A streamlined one-step synthesis, achieving 58% yield, has been developed to address the limitations of multistep approaches. This method employs:
Reaction Design
- Reagents : Anthracene, paraformaldehyde, and HBr gas in a 1:2:4 molar ratio.
- Solvent System : Diglyme (1,5-dimethoxy-3-oxa-pentane), which stabilizes intermediates and suppresses polymerization.
- Conditions : Reaction at 100°C for 6 hours under nitrogen atmosphere, followed by recrystallization from chloroform/hexane.
Advantages :
- Eliminates isolation of intermediates.
- Reduces byproduct formation through controlled reagent addition.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: Anthracene, 1,4-bis(bromomethyl)- undergoes various substitution reactions, where the bromomethyl groups can be replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols .
-
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the bromomethyl groups to carboxylic acids. Reduction reactions, on the other hand, can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of products, such as anthracene derivatives with amine, thiol, or hydroxyl groups.
Oxidation Products: Oxidation typically results in the formation of anthracene derivatives with carboxylic acid groups.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Structural and Molecular Differences
Table 1: Structural and Molecular Properties of Bromomethyl-Substituted Aromatics
- Anthracene vs. Benzene Derivatives : The anthracene derivative’s extended conjugation enhances electronic delocalization, influencing optical properties and redox behavior. In contrast, 1,4-bis(bromomethyl)benzene is smaller, enabling faster reaction kinetics in nucleophilic substitutions (e.g., amine alkylation) .
- Anthracene vs. Naphthalene Derivatives: Naphthalene derivatives (e.g., 1,4-bis(bromomethyl)naphthalene) exhibit intermediate steric hindrance and conjugation. Coupling reactions with thiols yield syn/anti isomers (e.g., dithianaphthalenophanes), whereas anthracene’s bulk may limit such isomer diversity .
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